The compound "1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene" is a versatile chemical with potential applications in various fields. Although the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its potential uses and mechanisms. For instance, the use of bis(chloromethyl)benzene derivatives in the capping of cyclodextrins2 and the synthesis of isocyanates5 suggests a reactivity that could be relevant for the compound .
2,4-Bis(trifluoromethyl)benzyl chloride is classified as an aromatic halide with the molecular formula and a molecular weight of approximately 262.58 g/mol. It is characterized by the presence of a chloromethyl group and two trifluoromethyl groups attached to a benzene ring. The compound is identified by its CAS number 195136-46-0 and is available from various chemical suppliers such as Sigma-Aldrich and Thermo Scientific .
The synthesis of 2,4-bis(trifluoromethyl)benzyl chloride can be achieved through several methods, with chloromethylation being the most common approach. The process typically involves the following steps:
The molecular structure of 2,4-bis(trifluoromethyl)benzyl chloride features a benzene ring substituted with one chloromethyl group and two trifluoromethyl groups. Key structural details include:
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCl
.2,4-Bis(trifluoromethyl)benzyl chloride is involved in various chemical reactions due to its reactive chloromethyl group. Notable reactions include:
The mechanism of action for 2,4-bis(trifluoromethyl)benzyl chloride primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the chloromethyl group. Key aspects include:
The physical and chemical properties of 2,4-bis(trifluoromethyl)benzyl chloride are integral to its applications:
2,4-Bis(trifluoromethyl)benzyl chloride has several significant applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2